N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide”, also known as HCA, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields of research and industry1. Its molecular weight is 275.3481.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found.Scientific Research Applications
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, undergoes chemoselective monoacetylation employing Novozym 435 as the catalyst. This process highlights the importance of selecting appropriate acyl donors, agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the reaction, with vinyl acetate identified as the best acyl donor for irreversible reactions and leading to a kinetically controlled synthesis. This study emphasizes the role of enzyme-catalyzed reactions in the selective and efficient synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Muscarinic Agonist Activity
Substituted N-(silatran-1-ylmethyl)acetamides were prepared and evaluated for their muscarinic agonist activity, demonstrating the potential of these compounds to mimic acetylcholine's effect by binding directly to cholinoreceptors of ileal smooth muscle. This research contributes to the development of novel muscarinic receptor agonists, which could have implications for treating various disorders related to neurotransmitter dysfunction (Pukhalskaya et al., 2010).
Optical Properties and OH− Indicators
The study on orcinolic derivatives B1 and B2 reveals their structural crystallization, hydrogen bonding interactions, and DFT calculations indicating their potential as OH− indicators due to the absorption band shifts upon OH− ion addition. This work contributes to the field of chemical sensors, particularly for detecting and quantifying hydroxide ions in various environments (Wannalerse et al., 2022).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the sources I found.
Future Directions
The future directions of research and applications involving this compound are not specified in the sources I found.
Please note that this is a very specific and potentially less-studied compound, and the information available online might be limited. For a comprehensive analysis, you might need to refer to scientific literature or databases that require special access. Always ensure to handle all chemical compounds safely and ethically.
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13-7-3-4-8-14(13)20-11-15(18)17-12-16(19)9-5-2-6-10-16/h3-5,7-9,19H,2,6,10-12H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKBEUMXOZGYHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.